molecular formula C15H22N4O3 B2630993 6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034490-04-3

6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2630993
CAS No.: 2034490-04-3
M. Wt: 306.366
InChI Key: YWOQJBHHYVZATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones. This compound is characterized by its complex structure, which includes a pyridazinone core, an azetidine ring, and a methoxypiperidine moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives and suitable leaving groups.

    Attachment of the Methoxypiperidine Moiety: This step often involves the use of piperidine derivatives, which can be functionalized with methoxy groups through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: can be compared to other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-17-14(20)4-3-13(16-17)15(21)19-9-11(10-19)18-7-5-12(22-2)6-8-18/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOQJBHHYVZATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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